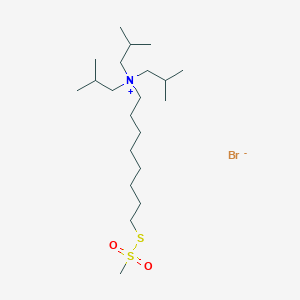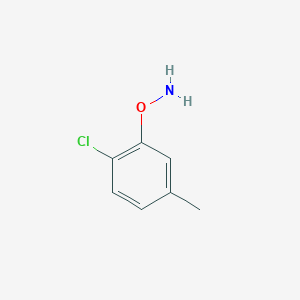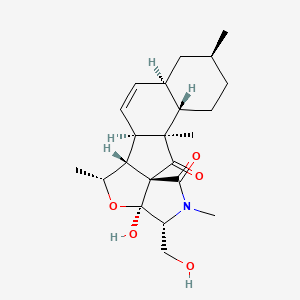
fusarisetin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fusarisetin A is a recently isolated natural product that has garnered significant attention due to its unique chemical structure and potent biological activities. It is a tetramic acid derivative characterized by a complex fused pentacyclic structure, which includes a 6-6-5-5-5 ring system and ten stereocenters. This compound was first isolated by scientists from Korea and Japan and has shown remarkable bioactivities, particularly as a potent inhibitor of cancer cell migration and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of fusarisetin A has been achieved through various synthetic routes. One notable method involves the use of an oxidative radical cyclization (ORC) reaction. This process starts with equisetin, which undergoes a TEMPO-induced and metal/O2-promoted ORC reaction to form this compound. The key steps in this synthesis include the formation of a trans-decalin moiety and the application of a bio-inspired oxidative radical cyclization .
Another synthetic route involves a 13-step transformation starting from ®-(+)-citronellal. This method includes critical steps such as a Lewis acid-promoted intramolecular Diels-Alder reaction, palladium-catalyzed allylic oxidation, regioselective Wacker oxidation, and a Dieckmann condensation/hemiketalization sequence .
Industrial Production Methods
While the industrial production of this compound is not yet fully established, the scalable total synthesis methods developed in research laboratories provide a solid foundation for future industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Fusarisetin A undergoes various chemical reactions, including:
Oxidation: The oxidative radical cyclization (ORC) reaction is a key step in its synthesis.
Substitution: Substitution reactions involving this compound have not been extensively studied, but its complex structure suggests potential for various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used for reduction reactions.
Substitution: Common reagents for substitution reactions could include halogenating agents, nucleophiles, and electrophiles, depending on the desired modification.
Major Products Formed
The major product formed from the oxidative radical cyclization of equisetin is this compound. Other potential products from various reactions would depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Fusarisetin A has shown significant potential in various scientific research applications:
Chemistry: Its unique structure and complex synthesis routes make it an interesting subject for synthetic organic chemists.
Medicine: The compound is a potent inhibitor of cancer cell migration and metastasis, making it a promising candidate for the development of anti-cancer therapies
Wirkmechanismus
Fusarisetin A exerts its effects primarily by inhibiting cell migration and metastasis. It affects cell morphology by influencing actin and microtubule dynamics, which are crucial for cell movement. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit cancer cell migration without significant cytotoxicity makes it a promising candidate for anti-metastatic therapies .
Vergleich Mit ähnlichen Verbindungen
Fusarisetin A is unique due to its complex fused pentacyclic structure and potent anti-migration activity. Similar compounds include other tetramic acid derivatives and natural products with anti-migration properties. Some of these compounds are:
Eigenschaften
Molekularformel |
C22H31NO5 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(1R,2R,3R,5S,6R,9S,11R,12S,15S,17R)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |
InChI |
InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m0/s1 |
InChI-Schlüssel |
IIZSEOKGOHTBLK-BYAYHNKYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@H](C1)C=C[C@H]3[C@@]2(C(=O)[C@@]45[C@@H]3[C@H](O[C@@]4([C@H](N(C5=O)C)CO)O)C)C |
Kanonische SMILES |
CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)

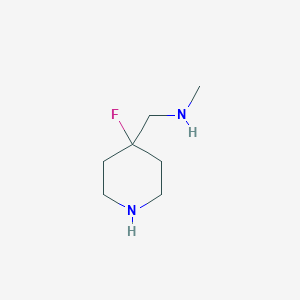
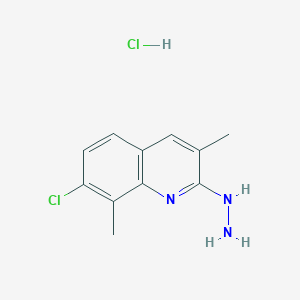
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
